cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH
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Overview
Description
Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is a synthetic cyclic peptide that has garnered interest due to its potential biological activities. This compound is a dicarba analogue of cyclic enkephalin peptides, which are known for their opioid activity . The structure of this compound includes a cyclic arrangement of amino acids, with allylglycine residues replacing cysteines, which enhances its stability and activity .
Preparation Methods
The synthesis of Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH typically involves solid-phase peptide synthesis (SPPS). The key steps include:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being sequentially added.
Cyclization: The linear peptide is cyclized through ring-closing metathesis (RCM) between the side chains of the allylglycine residues.
Cleavage and Purification: The cyclic peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bridges or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bridges or reduce other functional groups within the peptide.
Substitution: The allylglycine residues can undergo substitution reactions, where the allyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH has several scientific research applications:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Mechanism of Action
Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH exerts its effects primarily through interaction with opioid receptors. The compound binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects . The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those activated by natural opioid peptides .
Comparison with Similar Compounds
Cis-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is unique due to its dicarba structure, which enhances its stability and activity compared to other cyclic enkephalin peptides. Similar compounds include:
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2: A cyclic enkephalin peptide with cysteine residues.
H-Tyr-c[D-Allylgly-Gly-Phe-L-Allylgly]-OH: A similar compound with L-allylglycine residues.
H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin): A synthetic derivative of dermorphine with potent analgesic activity.
These compounds share structural similarities but differ in their specific amino acid residues and resulting biological activities.
Properties
Molecular Formula |
C28H33N5O7 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(5S,8R,10Z,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-benzyl-3,6,14-trioxo-1,4,7-triazacyclotetradec-10-ene-8-carboxylic acid |
InChI |
InChI=1S/C28H33N5O7/c29-20(14-18-10-12-19(34)13-11-18)25(36)32-21-8-4-5-9-22(28(39)40)33-27(38)23(15-17-6-2-1-3-7-17)31-24(35)16-30-26(21)37/h1-7,10-13,20-23,34H,8-9,14-16,29H2,(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)/b5-4-/t20-,21+,22+,23-/m0/s1 |
InChI Key |
VNZCTJLIVONUDE-HOJIFOFPSA-N |
Isomeric SMILES |
C1/C=C\C[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]1NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C=CCC(NC(=O)C(NC(=O)CNC(=O)C1NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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